(3-bromo-4-fluorophenyl)methanesulfonyl chloride
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Overview
Description
(3-bromo-4-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.5 g/mol. This compound is known for its applications in various scientific experiments, research, and industrial processes.
Preparation Methods
The synthesis of (3-bromo-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
(3-bromo-4-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl halides and boronic acids.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-bromo-4-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-bromo-4-fluorophenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles. This reactivity is utilized in the synthesis of complex organic molecules and the modification of biomolecules.
Comparison with Similar Compounds
(3-bromo-4-fluorophenyl)methanesulfonyl chloride can be compared with other similar compounds, such as:
(4-bromo-3-fluorophenyl)methanesulfonyl chloride: Similar in structure but with different positional isomers.
(3-bromo-2-fluorophenyl)methanesulfonyl chloride: Another positional isomer with different reactivity and properties
(4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a fluorine atom, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions and processes.
Properties
CAS No. |
1179247-63-2 |
---|---|
Molecular Formula |
C7H5BrClFO2S |
Molecular Weight |
287.5 |
Purity |
95 |
Origin of Product |
United States |
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